n-[4-(Acetylamino)phenyl]glycine
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Overview
Description
n-[4-(Acetylamino)phenyl]glycine: is a fine chemical compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . It is commonly used as a building block in the synthesis of pharmaceuticals, agricultural chemicals, and other specialty chemicals . This compound is also an intermediate in the synthesis of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(Acetylamino)phenyl]glycine typically involves the acetylation of 4-aminophenylglycine. One common method includes the reaction of 4-aminophenylglycine with acetic anhydride under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale acetylation reactions using acetic anhydride or acetyl chloride as acetylating agents. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: n-[4-(Acetylamino)phenyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
n-[4-(Acetylamino)phenyl]glycine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of n-[4-(Acetylamino)phenyl]glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- n-[4-(Aminosulfonyl)phenyl]glycine
- n-[4-(Acetylamino)phenyl]sulfonylglycine
- n-[4-(Aminophenyl)sulfonyl]acetamide
Comparison: n-[4-(Acetylamino)phenyl]glycine is unique due to its specific acetylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(4-acetamidoanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9-4-2-8(3-5-9)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVDWAUHOXWJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974319 |
Source
|
Record name | N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-92-1 |
Source
|
Record name | NSC4017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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